BasE vs. MbtA Selectivity: 104-Fold Discrimination Between Prokaryotic Adenylate-Forming Enzymes
Compound 15 (CAS 869464-83-5) demonstrates substantial target selectivity for the A. baumannii BasE enzyme over the homologous M. tuberculosis MbtA enzyme. In identical fluorescence polarization competition assay conditions, the KD for BasE is 36.1 ± 4.9 nM versus 3,740 ± 410 nM for MbtA, representing a 104-fold selectivity window [1]. This selectivity is notable because both enzymes belong to the same aryl acid adenylate-forming enzyme (AAAE) superfamily and utilize structurally similar substrates [1].
| Evidence Dimension | Enzyme binding affinity (KD) and selectivity ratio |
|---|---|
| Target Compound Data | KD (BasE) = 36.1 ± 4.9 nM; KD (MbtA) = 3,740 ± 410 nM |
| Comparator Or Baseline | Selectivity ratio: KD(MbtA) / KD(BasE) = 104-fold |
| Quantified Difference | 104-fold lower affinity for MbtA relative to BasE |
| Conditions | Fluorescence polarization competition assay; 20 nM Fl-Sal-AMS probe; 200 nM BasE or 50 nM MbtA; 96-well format; 100 μL volume |
Why This Matters
The 104-fold BasE/MbtA selectivity window differentiates this compound from promiscuous AAAE inhibitors, reducing the risk of off-target effects when studying A. baumannii siderophore biosynthesis specifically.
- [1] Neres J, Engelhart CA, Drake EJ, Wilson DJ, Fu P, Boshoff HI, Barry CE 3rd, Gulick AM, Aldrich CC. Non-nucleoside inhibitors of BasE, an adenylating enzyme in the siderophore biosynthetic pathway of the opportunistic pathogen Acinetobacter baumannii. J Med Chem. 2013;56(6):2385-2405. doi:10.1021/jm301709s View Source
